2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine typically involves multiple steps, starting with the preparation of the imidazole and piperidine intermediates. These intermediates are then coupled with the pyrimidine ring under specific reaction conditions. Common reagents used in these reactions include strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production of by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Propoxypropan-2-yl)oxy]propan-2-yl acetate
- 1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole
Uniqueness
2-[(1-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine is unique due to its combination of functional groups and its potential for diverse chemical and biological activities. Unlike similar compounds, it features a trifluoromethyl group, which can enhance its stability and bioavailability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H20F3N5O3S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C16H20F3N5O3S/c1-11(2)23-9-14(21-10-23)28(25,26)24-7-4-12(5-8-24)27-15-20-6-3-13(22-15)16(17,18)19/h3,6,9-12H,4-5,7-8H2,1-2H3 |
InChI Key |
GFKSXYFGOODECV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CC(=N3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.